molecular formula C16H20N4OS B4723160 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine

2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine

Cat. No. B4723160
M. Wt: 316.4 g/mol
InChI Key: SQHXLOHNTAQPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as EMP1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMP1 belongs to the class of pyrimidine-based compounds and has been studied extensively for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is not fully understood; however, studies have suggested that 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its potent activity against cancer cells, making it a promising candidate for the development of anti-cancer drugs. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine exhibits low toxicity and high selectivity towards cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its poor solubility in aqueous solutions, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, including the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine and to identify its molecular targets. Furthermore, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has the potential to be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of drug resistance.

Scientific Research Applications

2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential application in various therapeutic areas, including cancer, inflammation, and neurological disorders. Studies have shown that 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to possess anti-inflammatory properties by modulating the activity of various inflammatory mediators. Furthermore, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential application in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-3-13-12(2)22-11-14(13)15(21)19-7-9-20(10-8-19)16-17-5-4-6-18-16/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHXLOHNTAQPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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